molecular formula C14H10F4O B7997315 3-[(3-Fluorophenyl)methoxy]benzotrifluoride

3-[(3-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7997315
M. Wt: 270.22 g/mol
InChI Key: CGGDWCCMJQYMQB-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methoxy]benzotrifluoride is an organic compound with the molecular formula C14H10F4O. It is a derivative of benzotrifluoride, characterized by the presence of a fluorophenyl group and a methoxy group attached to the benzotrifluoride core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-fluorophenylmethanol with benzotrifluoride under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.

    Chemical Industry: Utilized as a solvent or intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorophenyl)methoxy]benzotrifluoride is unique due to the combination of the fluorophenyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-fluoro-3-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDWCCMJQYMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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